molecular formula C12H17NO2 B13038272 4-(Benzyloxy)piperidin-3-ol

4-(Benzyloxy)piperidin-3-ol

Cat. No.: B13038272
M. Wt: 207.27 g/mol
InChI Key: IWTZESAJSMDWOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction provides a regioselective mild method for the preparation of six-membered N- and O-heterocycles with an aromatic substituent and an off-cycle double bond .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Benzyloxy)piperidin-3-ol can be compared with other similar compounds, such as:

    Piperidine: A basic six-membered heterocycle with one nitrogen atom.

    Piperidin-4-ol: A derivative of piperidine with a hydroxyl group at the 4-position.

    Benzyloxy-substituted piperidines: Compounds with a benzyloxy group attached to the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-phenylmethoxypiperidin-3-ol

InChI

InChI=1S/C12H17NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2

InChI Key

IWTZESAJSMDWOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1OCC2=CC=CC=C2)O

Origin of Product

United States

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